molecular formula C15H14O4 B3029380 4-Benzyloxyphenylglyoxal hydrate CAS No. 63846-62-8

4-Benzyloxyphenylglyoxal hydrate

Cat. No.: B3029380
CAS No.: 63846-62-8
M. Wt: 258.27
InChI Key: ATAHXZNJDSHRSA-UHFFFAOYSA-N
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Description

4-Benzyloxyphenylglyoxal hydrate is an organic compound with the molecular formula C15H14O4 It is a derivative of phenylglyoxal, featuring a benzyloxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzyloxyphenylglyoxal hydrate can be synthesized through several methods. One common approach involves the reaction of 4-benzyloxybenzaldehyde with glyoxylic acid under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-benzyloxybenzaldehyde and glyoxylic acid.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as a catalyst.

    Procedure: The reaction mixture is heated to promote the condensation reaction, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxyphenylglyoxal hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the glyoxal group to alcohols or other reduced forms.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted phenylglyoxal derivatives.

Scientific Research Applications

4-Benzyloxyphenylglyoxal hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-benzyloxyphenylglyoxal hydrate involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. This reactivity is primarily due to the presence of the glyoxal group, which is highly electrophilic and can react with nucleophiles such as amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    Phenylglyoxal: A simpler analog without the benzyloxy group.

    4-Methoxyphenylglyoxal: Similar structure but with a methoxy group instead of a benzyloxy group.

    4-Hydroxyphenylglyoxal: Contains a hydroxy group instead of a benzyloxy group.

Uniqueness

4-Benzyloxyphenylglyoxal hydrate is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific applications, such as in the synthesis of more complex organic compounds or in biochemical studies.

Properties

IUPAC Name

2-oxo-2-(4-phenylmethoxyphenyl)acetaldehyde;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3.H2O/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12;/h1-10H,11H2;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAHXZNJDSHRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)C=O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661712
Record name [4-(Benzyloxy)phenyl](oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63846-62-8
Record name [4-(Benzyloxy)phenyl](oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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